molecular formula C16H14N2O2S B2951319 Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate CAS No. 113858-98-3

Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate

Cat. No.: B2951319
CAS No.: 113858-98-3
M. Wt: 298.36
InChI Key: VTQCUDKZSNSMTR-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate is a chemical compound with a complex structure that includes a cyano group, a methylsulfanyl group, and a phenyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate typically involves the alkylation of 6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate with alkyl halides. The reaction proceeds under mild conditions, with alkylation occurring exclusively at the sulfur atom . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antitumor activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring the mechanisms of cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound promotes the accumulation of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death . It also induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce ROS accumulation and cell cycle arrest makes it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

ethyl 5-cyano-6-methylsulfanyl-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-3-20-16(19)13-9-12(10-17)15(21-2)18-14(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQCUDKZSNSMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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